

What is the chemical structure of 3-Ethylquinoline?

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Compound of Interest

Compound Name: 3-Ethylquinoline

Cat. No.: B157896

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An In-depth Technical Guide to **3-Ethylquinoline** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-Ethylquinoline**, a heterocyclic aromatic compound. As a quinoline derivative, it serves as a valuable structural motif and synthetic intermediate in the development of pharmacologically active molecules.^[1]

Core Chemical Properties

A summary of the key quantitative data for **3-Ethylquinoline** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ N	^{[1][2][3]}
Molecular Weight	157.21 g/mol	^{[1][2][3]}
CAS Number	1873-54-7	^{[2][3]}
IUPAC Name	3-ethylquinoline	
Synonyms	β-Ethylquinoline	^[2]

Chemical Structure

The chemical structure of **3-Ethylquinoline** consists of a quinoline core with an ethyl group substituted at the 3-position.^[1] The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.

Caption: Chemical structure of **3-Ethylquinoline**.

Synthesis of 3-Ethylquinoline

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Doebner-von Miller reaction, Friedländer synthesis, and Combes synthesis.^{[4][5]} The Doebner-von Miller reaction, in particular, is a versatile method for synthesizing quinolines by reacting an aniline with an α,β -unsaturated carbonyl compound.^[5]

Experimental Protocol: Modified Doebner-von Miller Synthesis

This protocol describes a general methodology for the synthesis of 3-substituted quinolines, which can be adapted for the synthesis of **3-Ethylquinoline**.

Materials:

- Aniline
- α,β -Unsaturated aldehyde or ketone (e.g., 2-ethylacrolein)
- Strong acid catalyst (e.g., hydrochloric acid, sulfuric acid)
- Oxidizing agent (if required by the specific reaction variant)
- Solvent (e.g., water, ethanol)

Procedure:

- In a round-bottom flask, dissolve aniline in the chosen solvent.
- Carefully add the strong acid catalyst to the aniline solution while stirring.

- To this mixture, add the α,β -unsaturated carbonyl compound dropwise. The reaction is often exothermic, and the temperature should be controlled.
- If required, an oxidizing agent is introduced at this stage.
- The reaction mixture is then heated under reflux for several hours to ensure the completion of the cyclization and aromatization steps.
- After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
- The crude **3-Ethylquinoline** is then purified using techniques such as recrystallization or column chromatography to yield the final product.



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Caption: Synthetic workflow for **3-Ethylquinoline**.

Applications in Research and Drug Development

3-Ethylquinoline serves as a key building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[4] The ethyl group at the 3-position can be further functionalized, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

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